molecular formula C25H20N2O4S B11548962 2-methoxy-4-{(E)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate

2-methoxy-4-{(E)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate

Cat. No.: B11548962
M. Wt: 444.5 g/mol
InChI Key: LCIYFIZWHQTBJU-MPVWDOOLSA-N
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Description

2-METHOXY-4-{[(2Z,5E)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with a molecular formula of C25H19N2O5S . This compound is known for its unique structure, which includes a thiazolidine ring, a phenyl group, and a methoxyphenyl acetate moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-METHOXY-4-{[(2Z,5E)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative and an α-haloketone . The phenyl and methoxyphenyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-METHOXY-4-{[(2Z,5E)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its potential biological activities are studied for applications in drug discovery and development.

    Medicine: Research is conducted to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring and imine group are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and phenyl imine compounds. Compared to these, 2-METHOXY-4-{[(2Z,5E)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C25H20N2O4S/c1-17(28)31-21-14-13-18(15-22(21)30-2)16-23-24(29)27(20-11-7-4-8-12-20)25(32-23)26-19-9-5-3-6-10-19/h3-16H,1-2H3/b23-16+,26-25?

InChI Key

LCIYFIZWHQTBJU-MPVWDOOLSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OC

Origin of Product

United States

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